4-methylbenzenesulfonic acid;4-methylpiperidin-3-one
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Overview
Description
4-Methylbenzenesulfonic acid and 4-methylpiperidin-3-one are two distinct chemical compounds with unique properties and applications. 4-Methylbenzenesulfonic acid, also known as p-toluenesulfonic acid, is a strong organic acid commonly used in organic synthesis as a catalyst. 4-Methylpiperidin-3-one is a derivative of piperidine, a heterocyclic amine, and is used in various chemical reactions and pharmaceutical applications.
Preparation Methods
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid is typically synthesized through the sulfonation of toluene using concentrated sulfuric acid. The reaction is carried out at elevated temperatures, and the resulting product is purified through recrystallization .
4-Methylpiperidin-3-one
4-Methylpiperidin-3-one can be synthesized through various methods, including the oxidation of 4-methylpiperidine using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions vary depending on the desired yield and purity of the product .
Chemical Reactions Analysis
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other nucleophiles.
Esterification: It reacts with alcohols to form esters, commonly used in organic synthesis.
Catalysis: It acts as a catalyst in various organic reactions, such as the Fischer indole synthesis.
4-Methylpiperidin-3-one
4-Methylpiperidin-3-one undergoes:
Reduction: It can be reduced to 4-methylpiperidine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions at the nitrogen atom, forming various derivatives.
Condensation: It can participate in condensation reactions with aldehydes and ketones to form larger molecules.
Scientific Research Applications
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid is widely used in scientific research and industry:
Organic Synthesis: It is a common catalyst in organic reactions, including esterification and polymerization.
Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds.
Materials Science: It is used in the preparation of advanced materials, such as ionic liquids and polymers.
4-Methylpiperidin-3-one
4-Methylpiperidin-3-one has applications in:
Pharmaceuticals: It is a key intermediate in the synthesis of various drugs, including analgesics and anesthetics.
Chemical Research: It is used as a building block in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and receptor interactions.
Mechanism of Action
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid acts primarily as a strong acid catalyst. It donates protons to reactants, facilitating various chemical transformations. Its sulfonic acid group is highly reactive, making it effective in promoting reactions such as esterification and polymerization .
4-Methylpiperidin-3-one
4-Methylpiperidin-3-one exerts its effects through interactions with biological molecules. It can act as a ligand for receptors and enzymes, influencing their activity. Its structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
4-Methylbenzenesulfonic Acid
Similar compounds include:
Benzenesulfonic Acid: Lacks the methyl group, making it less hydrophobic.
Methanesulfonic Acid: Smaller and less bulky, with different solubility properties.
4-Methylpiperidin-3-one
Piperidin-3-one: Lacks the methyl group, affecting its steric and electronic properties.
4-Methylpiperidine: Reduced form, with different reactivity and applications.
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;4-methylpiperidin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6H11NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-2-3-7-4-6(5)8/h2-5H,1H3,(H,8,9,10);5,7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMOWLIMPQWOKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1=O.CC1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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